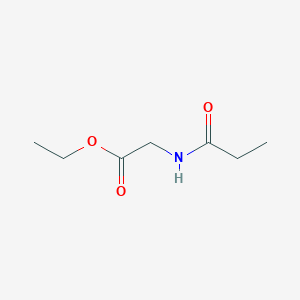

Ethyl 2-propanamidoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-propanamidoacetate is an organic compound with the molecular formula C7H13NO3. It is a derivative of propanoic acid and is characterized by the presence of an ester and an amide functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 2-propanamidoacetate can be synthesized through the reaction of ethyl chloroacetate with propanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of propanoic acid with ethanol, followed by the amidation with propanamide. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or esters with different alkyl groups.

Aplicaciones Científicas De Investigación

Synthesis of Ethyl 2-propanamidoacetate

This compound can be synthesized through several methods:

- Nucleophilic Substitution : The compound is commonly produced by reacting ethyl chloroacetate with propanamide in the presence of a base such as sodium hydroxide. This reaction occurs under mild conditions, allowing for efficient nucleophilic substitution.

- Esterification and Amidation : In industrial settings, the compound is synthesized via the esterification of propanoic acid with ethanol, followed by amidation with propanamide. This method is optimized for high yield and purity, often utilizing catalysts to enhance the reaction efficiency.

Scientific Research Applications

This compound has a wide range of applications in various scientific fields:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for further derivatization to create more complex molecules.

Biology

- Enzyme-Catalyzed Reactions : The compound is employed in studies investigating enzyme mechanisms and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine

- Drug Development : this compound is explored for its potential in developing novel therapeutic agents. Its derivatives have been investigated for anti-inflammatory and analgesic properties, contributing to pain management therapies .

Industry

- Production of Specialty Chemicals : The compound is utilized as a building block for synthesizing specialty chemicals used in various industrial applications.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

- Antitumor Activity : Research has shown that derivatives of this compound exhibit growth inhibitory effects against human colon cancer cells. These studies focus on the structure-activity relationship to optimize therapeutic efficacy .

- Anti-inflammatory Properties : In animal models, compounds related to this compound demonstrated significant reductions in inflammation markers, supporting their potential use as anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of ethyl 2-propanamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include hydrolysis, oxidation, and reduction reactions, which modify the compound’s structure and function.

Comparación Con Compuestos Similares

Ethyl acetate: A simple ester with similar reactivity but lacking the amide group.

Propanamide: An amide with similar properties but without the ester functionality.

Ethyl propanoate: An ester similar in structure but without the amide group.

Uniqueness: Ethyl 2-propanamidoacetate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with only one of these groups.

Actividad Biológica

Ethyl 2-propanamidoacetate is an organic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies, providing a comprehensive overview of its applications in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of ethyl acetate with propanamide derivatives. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. For instance, one method involves the use of thioamides in a catalytic process that yields polysubstituted acylamino compounds with high efficiency .

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antibacterial and anti-inflammatory agent. Below are some key findings:

- Antibacterial Activity : this compound has demonstrated significant antibacterial properties against various pathogens. In a study assessing the antibacterial efficacy of related compounds, derivatives showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

- Anti-inflammatory Effects : Research has indicated that derivatives of this compound exhibit anti-inflammatory activity, which may be attributed to their ability to inhibit pro-inflammatory cytokines. The compound's mechanism involves modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

- Anticancer Properties : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, certain modifications to the ethyl amido structure have resulted in enhanced potency against specific cancer types, as evidenced by IC50 values obtained from cell viability assays .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antibacterial Studies : A study on the synthesis of new derivatives revealed that this compound analogs exhibited potent antibacterial activity with MIC values ranging from 0.5 to 8 µg/mL against various strains including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds derived from this compound could significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

- Cytotoxicity in Cancer Cells : this compound showed selective cytotoxicity towards cancer cells with IC50 values indicating effective growth inhibition at low concentrations. For example, modifications led to compounds with IC50 values as low as 1.5 mM in certain cancer cell lines, highlighting its potential for further development as an anticancer agent. .

Propiedades

IUPAC Name |

ethyl 2-(propanoylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-3-6(9)8-5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFRTCBBCLBPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.